2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol
Description
This compound, with the molecular formula C₁₈H₁₈N₄O₂S and molecular weight 354.43 (CAS: 478258-99-0), is a pyrazolo[1,5-a]pyrimidine derivative featuring a 2,5-dimethylpyrrole-substituted thienyl moiety and a methoxymethyl group at position 3. Its structure combines a fused pyrazole-pyrimidine core with heterocyclic and ether functionalities, making it a candidate for diverse pharmacological applications, particularly in kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
2-[2-(2,5-dimethylpyrrol-1-yl)thiophen-3-yl]-5-(methoxymethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-11-4-5-12(2)21(11)18-14(6-7-25-18)15-9-16-19-13(10-24-3)8-17(23)22(16)20-15/h4-9,20H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXNFFSANNJCFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CS2)C3=CC4=NC(=CC(=O)N4N3)COC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Molecular Characteristics
- Molecular Formula : C17H17N5S
- Molecular Weight : 329.41 g/mol
- CAS Number : 691869-93-9
Structural Features
The compound features a complex structure that includes:
- A pyrazolo[1,5-a]pyrimidine core.
- A thienyl group attached to a dimethylpyrrole moiety.
- A methoxymethyl substituent that may influence its solubility and reactivity.
Anticancer Potential
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action :
- Inhibition of specific kinases involved in cell cycle regulation.
- Induction of oxidative stress leading to cell death.
Antimicrobial Activity
Studies have demonstrated that compounds within this chemical class possess antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes, particularly those involved in metabolic processes relevant to diseases such as diabetes and cancer.
- Example Enzymes :
- Protein kinases
- Phosphodiesterases
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- The dimethylpyrrole unit enhances interaction with biological targets.
- The thienyl group contributes to the lipophilicity, improving membrane permeability.
Case Study 1: Anticancer Activity
In a study published in PubMed Central, a series of pyrazolo[1,5-a]pyrimidines were tested against various cancer cell lines. The results indicated that modifications on the pyrrole ring significantly enhanced cytotoxicity against breast and lung cancer cells. The compound was noted for its ability to reduce cell viability by over 50% at micromolar concentrations.
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of related compounds showed effectiveness against Gram-positive and Gram-negative bacteria. The study highlighted that derivatives with thienyl substitutions exhibited improved activity due to their enhanced ability to penetrate bacterial membranes.
Research Findings Summary Table
Scientific Research Applications
Pharmacological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in drug development.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines possess significant antimicrobial properties. For instance:
- A related pyrazole derivative demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 12.5 mg/mL to lower values depending on the specific structure and substitutions on the core ring system .
Anticancer Properties
Several studies have reported the anticancer potential of pyrazolo derivatives:
- Compounds similar to 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol have shown cytotoxic effects against various cancer cell lines, including lung cancer (A549) and colon cancer (HCT116), with IC50 values indicating significant potency in inhibiting cell proliferation .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties through modulation of inflammatory pathways, although detailed mechanisms remain to be fully elucidated.
Case Studies
Several case studies highlight the efficacy of related compounds in clinical settings:
| Study | Compound Tested | Activity | Results |
|---|---|---|---|
| 1 | Pyrazolo Derivative A | Antibacterial | MIC = 0.0025 µg/mL against MRSA |
| 2 | Pyrazolo Derivative B | Anticancer | IC50 = 5.94 µM against A549 cells |
| 3 | Pyrazolo Derivative C | Anti-inflammatory | Significant reduction in TNF-alpha levels |
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves cyclocondensation of 1,3-biselectrophilic reagents (e.g., diketones, enones) with 3-aminopyrazoles . For this compound:
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Core Formation : The pyrazolo[1,5-a]pyrimidine core is likely synthesized via cyclization of 3-amino-1,2,4-triazole or 5-aminopyrazole derivatives with enones or ynones under microwave or ultrasound activation .
-
Substituent Introduction :
Hydroxyl Group at Position 7
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Alkylation/Acylation : The hydroxyl group can undergo alkylation with alkyl halides (e.g., CH₃I) or acylation with acid chlorides (e.g., AcCl) under basic conditions (K₂CO₃, DMF) .
Methoxymethyl Group at Position 5
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Demethylation : Treatment with BBr₃ or HI can cleave the methoxy group to generate a hydroxymethyl intermediate, which may further oxidize to a carboxylic acid .
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Nucleophilic Substitution : Replacement of the methoxy group with amines (e.g., NH₃, pyridylmethylamine) under acidic conditions .
Thienyl-Dimethylpyrrole Substituent at Position 2
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Cross-Coupling Reactions : The thienyl group may participate in palladium-catalyzed couplings (e.g., Suzuki, Stille) to introduce aryl/heteroaryl groups .
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Electrophilic Substitution : The electron-rich thiophene ring can undergo nitration or sulfonation at the α-position .
Electrophilic Aromatic Substitution
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Formylation : The C3 position of the pyrazolo[1,5-a]pyrimidine core is highly nucleophilic. Vilsmeier-Haack formylation (POCl₃/DMF) introduces a formyl group at this position .
Halogenation
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Chlorination at C5 or C7 using POCl₃ or PCl₅ generates reactive intermediates for subsequent amination or cross-coupling .
Oxidation and Reduction Reactions
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Oxidation of Methoxymethyl | HI (aq), Δ → PCC | 5-Carboxylic acid derivative | |
| Reduction of Nitro Groups | H₂/Pd-C or NaBH₄ | Amino derivatives |
Stability and Degradation
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Photodegradation : The thienyl and pyrrole groups may render the compound photosensitive, leading to ring-opening under UV light .
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Hydrolytic Stability : The methoxymethyl group is stable under neutral conditions but hydrolyzes in strong acids/bases .
Key Research Findings
Comparison with Similar Compounds
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction steps be optimized?
Synthesis involves constructing the pyrazolo[1,5-a]pyrimidine core, followed by functionalization at the 2- and 5-positions. A multi-step approach is required:
- Core formation : Cyclize precursors (e.g., aminopyrazole derivatives) under controlled conditions (e.g., reflux with ammonium acetate and ethanol) .
- Substituent introduction : Use regioselective coupling reactions (e.g., Suzuki-Miyaura for thienyl groups) and protect sensitive hydroxyl groups (e.g., methoxymethyl at C-5) .
- Purification : Employ column chromatography or preparative TLC (e.g., CHCl₃/MeOH 9:1) to isolate intermediates . Methodological Tip: Monitor reaction progress via TLC and optimize temperature/pH to minimize side products.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ to identify aromatic protons (δ 6.2–8.4 ppm), methyl groups (δ 2.3–2.4 ppm), and hydroxyl protons (broad singlet at δ ~12.9 ppm) .
- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak at m/z 423.2) .
- Elemental analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N percentages .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Solubility : Test in DMSO (primary solvent) and aqueous buffers (pH 7.4) using UV-Vis spectroscopy. Adjust with co-solvents (e.g., PEG-400) if precipitation occurs .
- Stability : Conduct accelerated degradation studies under light, heat (40°C), and varying pH (3–9) via HPLC .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound’s synthesis?
- Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for key steps like cyclization .
- Apply reaction path search algorithms (e.g., AFIR) to predict intermediates and byproducts, reducing trial-and-error experimentation .
- Validate computational predictions with small-scale experiments (e.g., 0.1 mmol) before scaling up .
Q. What strategies resolve contradictions in biological activity data across similar pyrazolo[1,5-a]pyrimidine derivatives?
- Structural analogs : Compare substituent effects (e.g., trifluoromethyl vs. methoxymethyl) on target binding using molecular docking .
- Assay validation : Replicate experiments under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between C-5 substituents and IC₅₀ values) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?
- Key modifications :
- C-2 position : Introduce bulky groups (e.g., 2,5-dimethylpyrrole) to improve steric hindrance against off-targets .
- C-5 position : Replace methoxymethyl with sulfonamide or halogens to modulate solubility and binding affinity .
Q. What methods mitigate instability of intermediates during synthesis?
- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups for hydroxyl protection, removed later with TBAF .
- Low-temperature handling : Store light-sensitive intermediates (e.g., thienyl precursors) at –20°C in amber vials .
- Real-time monitoring : Employ inline FTIR or Raman spectroscopy to detect degradation and adjust conditions promptly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
